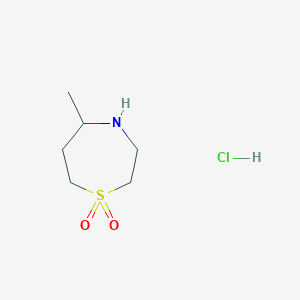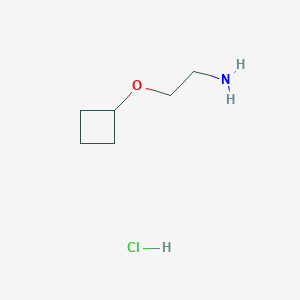
(2-Aminoethoxy)cyclobutane hydrochloride
Vue d'ensemble
Description
“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .
Synthesis Analysis
The synthesis of cyclobutanes, such as “(2-Aminoethoxy)cyclobutane hydrochloride”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .Molecular Structure Analysis
The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .Applications De Recherche Scientifique
Modular Synthesis of Congested β 2,2 -Amino Acids
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“(2-Aminoethoxy)cyclobutane hydrochloride” is used in a two-step protocol for the modular synthesis of β 2 - and α-quaternary β 2,2 -amino acid derivatives .
Methods of Application or Experimental Procedures
The key steps in this process are a photocatalic hydroalkylation reaction, followed by an oxidative functionalisation to access N -protected β-amino acids, esters, and amides . This strategy can be effectively scaled up via continuous-flow technology .
Results or Outcomes
The result of this process is the creation of β-amino acids, which are key components in a wide range of biologically active molecules. Their incorporation into peptides results in strong modifications to the peptide secondary structure, leading to an increased resistance to proteases and peptidases .
[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products
Specific Scientific Field
This application falls under the field of Natural Product Chemistry .
Summary of the Application
“(2-Aminoethoxy)cyclobutane hydrochloride” could potentially be used in the synthesis of [2 + 2]-type cyclobutane natural products .
Methods of Application or Experimental Procedures
These natural products are biosynthetically derived from intermolecular [2 + 2] cycloaddition or intramolecular [2 + 2] cycloaddition reactions .
Results or Outcomes
Due to their distinctive cyclobutane architectures, these compounds have diverse biological effects and interesting formation processes .
Propriétés
IUPAC Name |
2-cyclobutyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPKCDASCMRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethoxy)cyclobutane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



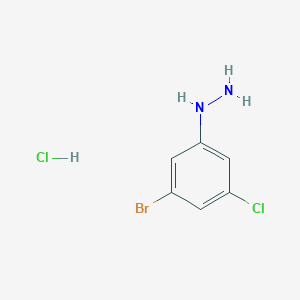
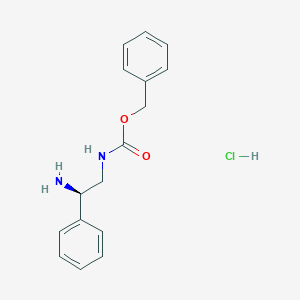
![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)

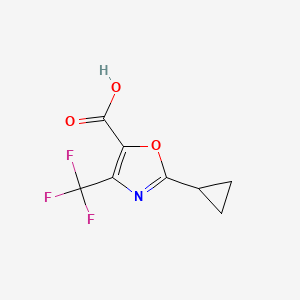
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
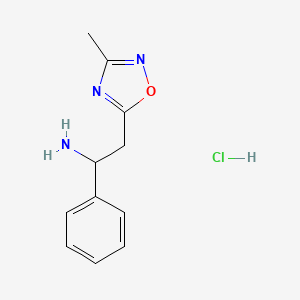
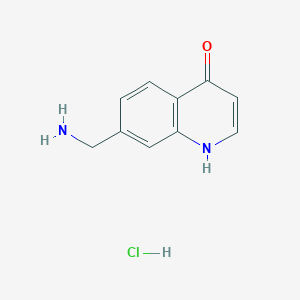
![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)
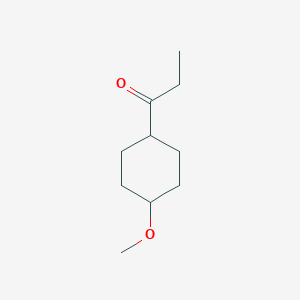
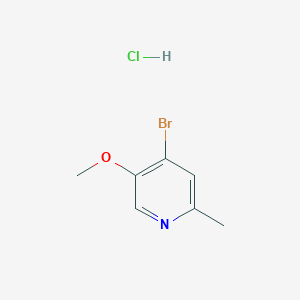
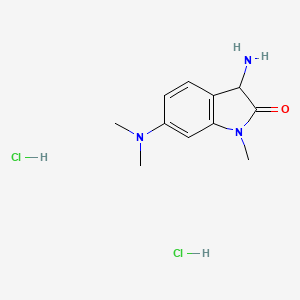
amine hydrochloride](/img/structure/B1383018.png)
